Chlorothiazide

Description

Properties

IUPAC Name |

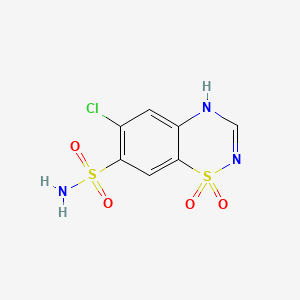

6-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazine-7-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3O4S2/c8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5/h1-3H,(H,10,11)(H2,9,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBMKAUGHUNFTOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3O4S2 | |

| Record name | CHLOROTHIAZIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20020 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0022800 | |

| Record name | Chlorothiazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystals; white powder. (NTP, 1992), Solid | |

| Record name | CHLOROTHIAZIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20020 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorothiazide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015018 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>44.4 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 67.1 °F (NTP, 1992), SOL IN WATER: 0 G/L @ PH 4, 0.65 G/L @ PH 7; SOL IN ALKALINE AQ SOLN, FREELY SOL IN DIMETHYLFORMAMIDE & DIMETHYL SULFOXIDE; SLIGHTLY SOL IN METHANOL & PYRIDINE; PRACTICALLY INSOL IN ETHER, BENZENE, & CHLOROFORM, 3.98e-01 g/L | |

| Record name | SID855976 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | CHLOROTHIAZIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20020 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorothiazide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00880 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CHLOROTHIAZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3030 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Chlorothiazide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015018 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Crystals, WHITE OR PRACTICALLY WHITE | |

CAS No. |

58-94-6 | |

| Record name | CHLOROTHIAZIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20020 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorothiazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorothiazide [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorothiazide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00880 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | chlorothiazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756682 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | chlorothiazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25693 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-1,2,4-Benzothiadiazine-7-sulfonamide, 6-chloro-, 1,1-dioxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chlorothiazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorothiazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.368 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROTHIAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77W477J15H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLOROTHIAZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3030 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Chlorothiazide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015018 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

648 to 649 °F (Decomposes) (NTP, 1992), 342.5-343, Decomposes at 342.5-343 °C, 350 °C | |

| Record name | CHLOROTHIAZIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20020 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorothiazide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00880 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CHLOROTHIAZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3030 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Chlorothiazide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015018 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of Chlorothiazide

Executive Summary

This technical guide provides a comprehensive overview of the discovery and synthesis of chlorothiazide, a foundational member of the thiazide class of diuretics. Developed by a team of scientists at Merck & Co. in the 1950s, this compound marked a significant advancement in the treatment of hypertension and edema. This document details the historical context of its discovery, the key researchers involved, and the chemical synthesis process. Experimental protocols for each synthetic step are provided, along with tabulated quantitative data on physicochemical properties and reaction parameters. Furthermore, the guide elucidates the mechanism of action of this compound, including its interaction with the sodium-chloride (Na+/Cl-) cotransporter, visualized through a signaling pathway diagram. This guide is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this landmark therapeutic agent.

Introduction: The Dawn of Thiazide Diuretics

Historical Context: The Need for Safer Diuretics

Prior to the 1950s, the primary treatments for conditions characterized by fluid retention, such as congestive heart failure and hypertension, were mercurial diuretics. While effective, these organomercurial compounds were administered by injection and posed a significant risk of toxicity with long-term use. The search for a safe, orally active diuretic was a major focus of pharmaceutical research.

The Breakthrough: Discovery of this compound at Merck & Co.

In the 1950s, a dedicated team of scientists at Merck Sharp and Dohme Research Laboratories embarked on a research program that would revolutionize cardiovascular medicine.[1] This team, consisting of Karl H. Beyer, James M. Sprague, John E. Baer, and Frederick C. Novello, systematically synthesized and evaluated a series of sulfonamide derivatives.[1] Their work culminated in the discovery of this compound, the first orally effective and well-tolerated diuretic.[2] Marketed under the trade name Diuril, this compound was patented in 1956 and received approval for medical use in 1958.[1] The profound impact of this discovery on public health was recognized in 1975 when the research team was honored with a special Public Health Award from the Lasker Foundation for their pivotal role in the development of thiazide diuretics.[1]

Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the readily available starting material, 3-chloroaniline. The overall process can be divided into three key stages: chlorosulfonation, amination, and cyclization.

Overall Synthesis Scheme

The synthetic pathway to this compound is a classic example of aromatic substitution and cyclization reactions. The process begins with the introduction of two sulfonyl chloride groups onto the 3-chloroaniline ring, followed by the conversion of these groups to sulfonamides, and finally, a ring-closing reaction with formic acid to form the benzothiadiazine ring system.

Step 1: Chlorosulfonation of 3-Chloroaniline

The initial step involves the electrophilic aromatic substitution of 3-chloroaniline with chlorosulfonic acid. This reaction introduces two sulfonyl chloride groups onto the aromatic ring, yielding 5-chloroaniline-2,4-disulfonyl chloride. The use of thionyl chloride in the reaction mixture facilitates the completion of the disulfonylation.[3]

Step 2: Amination of 5-Chloroaniline-2,4-disulfonyl Chloride

The disulfonyl chloride intermediate is then converted to the corresponding disulfonamide through reaction with ammonia. This nucleophilic substitution reaction replaces the chlorine atoms of the sulfonyl chloride groups with amino groups, resulting in the formation of 4-amino-6-chlorobenzene-1,3-disulfonamide.[3]

Step 3: Cyclization to this compound

The final step in the synthesis is the cyclization of 4-amino-6-chlorobenzene-1,3-disulfonamide with formic acid under heat. This reaction forms the heterocyclic benzothiadiazine ring system, completing the synthesis of this compound.

Quantitative Data Summary

Physicochemical Properties of Intermediates and Final Product

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 3-Chloroaniline | C₆H₆ClN | 127.57 | -10 | Colorless to pale yellow liquid |

| 5-Chloroaniline-2,4-disulfonyl Chloride | C₆H₄Cl₃NO₄S₂ | 324.59 | 142-144 | Granular solid |

| 4-Amino-6-chlorobenzene-1,3-disulfonamide | C₆H₈ClN₃O₄S₂ | 285.73 | 257-261[4] | Light brown solid[4] |

| This compound | C₇H₆ClN₃O₄S₂ | 295.72 | 342.5-343 (decomposes)[5] | White crystalline powder[5] |

Reaction Parameters and Yields

| Step | Reaction | Key Reactants | Molar Ratio (Starting Material:Reagent) | Temperature (°C) | Time (hours) | Yield (%) |

| 1 | Chlorosulfonation | 3-Chloroaniline, Chlorosulfonic Acid, Thionyl Chloride | 1 : 11 : 4[3] | 125-130 then 80[3] | 2.5 then 1.5[3] | 90[3] |

| 2 | Amination | 5-Chloroaniline-2,4-disulfonyl Chloride, Ammonia | - | 25-30[3] | 1[3] | 71.5[3] |

| 3 | Cyclization | 4-Amino-6-chlorobenzene-1,3-disulfonamide, Formic Acid | 1 : 5 (v/w)[6] | 90-100[6] | 4-6[6] | 94[7] |

Detailed Experimental Protocols

Synthesis of 5-Chloroaniline-2,4-disulfonyl Chloride[3]

To a stirred solution of 192 g (1.65 mol) of chlorosulfonic acid, 19.1 g (0.15 mol) of 3-chloroaniline is added while maintaining the temperature between 10-15 °C. The mixture is then heated to 125-130 °C for 2.5 hours. After cooling to 20 °C, 72 g (0.60 mol) of thionyl chloride is added over 5 minutes. The resulting solution is heated at 80 °C for 1.5 hours. After cooling to 10 °C, 15 cm³ of water is cautiously added. The reaction mixture is then poured into 100 g of an ice-water slurry with additional ice added to maintain a temperature of 0 °C. The precipitated granular solid is collected by filtration and washed with three portions of ice water. Air-drying of the product yields 43.6 g (90% of theory) of 5-chloroaniline-2,4-disulfonyl chloride.

Synthesis of 4-Amino-6-chlorobenzene-1,3-disulfonamide[3]

A portion of the crude, dry 5-chloroaniline-2,4-disulfonyl chloride (43.8 g, 0.135 mol) is added to 220 cm³ of t-butanol. Gaseous ammonia is bubbled through the stirred mixture at 25-30 °C for one hour. To remove excess ammonia, the reaction mixture is concentrated to near dryness in vacuo, treated with 200 cm³ of water, and concentrated again. The product is triturated with 25 cm³ of water, allowed to stand at 5 °C for one hour, filtered, washed with water, and dried. The yield of 5-chloro-2,4-disulfamylaniline is 27.6 g (71.5% of theory).

Synthesis of this compound[7]

A suspension of 100 g of 5-chloro-2,4-disulfamylaniline in 500 ml of approximately 98% formic acid is prepared. The suspension is heated to a temperature of about 90-100 °C. The solid is observed to precipitate from the clear suspension at 90-92 °C. The suspension is maintained at this temperature for 5 hours. The hot suspension is then cooled to 25-30 °C. The resulting solid is filtered and washed with acetone to yield 94 g of this compound.

Mechanism of Action: Inhibition of the Na+/Cl- Cotransporter

The Physiological Target

The primary mechanism of action of this compound is the inhibition of the sodium-chloride (Na+/Cl-) cotransporter located in the apical membrane of the distal convoluted tubule cells in the kidney.[3] This transporter is responsible for the reabsorption of approximately 5-10% of filtered sodium and chloride ions from the tubular fluid back into the bloodstream.

Molecular Interactions

By inhibiting the Na+/Cl- cotransporter, this compound prevents the reabsorption of Na+ and Cl- ions.[3] This leads to an increased concentration of these ions in the tubular fluid, which in turn osmotically retains water, leading to increased urine output (diuresis). The resulting decrease in extracellular fluid volume contributes to the antihypertensive effect of the drug.

Conclusion

The discovery of this compound represents a pivotal moment in the history of medicine, providing a safe and effective oral therapy for hypertension and edema that has benefited millions of patients worldwide. Its synthesis, a testament to the ingenuity of medicinal chemists, involves a robust and scalable three-step process. The elucidation of its mechanism of action, the inhibition of the Na+/Cl- cotransporter, has not only provided a basis for understanding its therapeutic effects but has also paved the way for the development of other thiazide and thiazide-like diuretics. This technical guide serves as a detailed resource for understanding the fundamental aspects of this important therapeutic agent.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [drugfuture.com]

- 3. CH371128A - Process for the preparation of disulfamylanilines - Google Patents [patents.google.com]

- 4. 4-Amino-6-chlorobenzene-1,3-disulfonamide | 121-30-2 [chemicalbook.com]

- 5. pharmacy180.com [pharmacy180.com]

- 6. US3161675A - Process for preparing sulfonamide compounds - Google Patents [patents.google.com]

- 7. Electrolyte excretion as influenced by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular Mechanism of Chlorothiazide on the Sodium-Chloride Symporter: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the interaction between chlorothiazide and the sodium-chloride symporter (NCC), also known as SLC12A3. Recent advancements in structural biology, particularly cryo-electron microscopy (cryo-EM), have elucidated the precise binding modalities and inhibitory actions of thiazide and thiazide-like diuretics on the human NCC. This document synthesizes these findings, presenting quantitative data, detailed experimental protocols, and visual representations of the key molecular events.

Executive Summary

The sodium-chloride symporter (NCC), predominantly expressed in the apical membrane of the distal convoluted tubule in the kidney, plays a pivotal role in renal salt reabsorption and blood pressure regulation.[1] this compound, a prototypical thiazide diuretic, and its congeners are cornerstone therapies for hypertension and edema.[2] These drugs exert their therapeutic effect by directly inhibiting NCC, thereby promoting natriuresis and diuresis. The core inhibitory mechanism involves the direct binding of the diuretic to an orthosteric site within the transmembrane domain of NCC.[2][3] This binding event physically obstructs the ion translocation pathway and stabilizes the transporter in an outward-facing conformation, thereby preventing the conformational cycling necessary for sodium and chloride reabsorption.[4][5] The activity of NCC is finely regulated by a complex signaling cascade involving With-No-Lysine (WNK) kinases and the STE20/SPS1-related proline/alanine-rich kinase (SPAK), which modulate the phosphorylation state and cell surface expression of the transporter.[6]

Molecular Mechanism of Inhibition

Structural studies of human NCC in complex with thiazide and thiazide-like diuretics have revealed a detailed picture of the inhibitory mechanism.[3][4]

Key aspects of the mechanism include:

-

Orthosteric Binding: this compound and related diuretics bind to a pocket located within the transmembrane domain of NCC.[2][3] This binding site is considered orthosteric as it directly overlaps with the ion translocation pathway.

-

Competition with Chloride: The binding of thiazides to this pocket physically occupies the space where a chloride ion would normally bind, indicating a competitive inhibition mechanism with respect to chloride.[5]

-

Conformational Arrest: The binding of the diuretic locks the NCC protein in an outward-facing conformation.[4][5] The transport of sodium and chloride ions across the cell membrane requires the transporter to cycle between outward-facing and inward-facing states. By preventing this conformational change, thiazides effectively halt the transport cycle.[5]

Recent cryo-EM structures have identified key amino acid residues within the transmembrane helices that form the binding pocket and interact with the thiazide molecule.[3][4]

Quantitative Data: Thiazide Diuretic Potency

The inhibitory potency of various thiazide and thiazide-like diuretics on NCC has been characterized using in vitro assays. While specific IC50 values can vary depending on the experimental system (e.g., cell type, species of NCC), a general potency profile has been established.

| Diuretic | IC50 (µM) | Target Species | Experimental System | Reference |

| Polythiazide | ~0.5 | Human | HEK293 cells | [5] |

| Hydrothis compound | ~4 (for NCCcryo2) | Human | Iodide uptake assay | [4] |

| Chlorthalidone | >10 | Rat | Xenopus laevis oocytes | [7] |

| Trichlormethiazide | > Bendroflumethiazide | Rat | Xenopus laevis oocytes | [7] |

| Bendroflumethiazide | > Trichlormethiazide | Rat | Xenopus laevis oocytes | [7] |

| Metolazone | > Bendroflumethiazide | Rat | Xenopus laevis oocytes | [7] |

Note: A specific IC50 for this compound is not consistently reported in recent literature, but its potency is expected to be in a similar range to hydrothis compound and chlorthalidone.

Signaling Pathways Regulating NCC Activity

The activity of the sodium-chloride symporter is tightly controlled by a complex signaling network that modulates its phosphorylation status and trafficking to the plasma membrane. The core of this network is the WNK-SPAK/OSR1 kinase cascade.[6] Hormonal signals, such as aldosterone and angiotensin II, are key upstream regulators of this pathway, linking systemic blood pressure regulation to NCC function.[3][4]

Caption: WNK-SPAK/OSR1 signaling pathway regulating NCC activity.

Experimental Protocols

Cell-Based Ion Flux Assay (Radioactive Iodide Uptake)

This assay measures the transport activity of NCC by quantifying the uptake of a radioactive tracer, ¹²⁵I⁻, which serves as a surrogate for Cl⁻.

Caption: Workflow for a radioactive iodide uptake assay.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing human NCC (hNCC) are cultured to confluence in 96-well plates.

-

Pre-incubation: Cells are washed and pre-incubated for 10 minutes in a hypotonic, chloride-free buffer (e.g., 67.5 mM Na-gluconate, 2.5 mM K-gluconate, 0.25 mM Ca-gluconate, 0.25 mM Mg-gluconate, and 7.5 mM Hepes/Tris, pH 7.4) to activate NCC.[4] This buffer contains varying concentrations of this compound or other inhibitors.

-

Initiation of Uptake: The pre-incubation solution is replaced with an identical buffer containing a known concentration of ¹²⁵I⁻.

-

Incubation: Cells are incubated for a defined period (e.g., 10 minutes) at room temperature to allow for tracer uptake.

-

Termination and Washing: The uptake is terminated by rapidly washing the cells with ice-cold, chloride-free buffer to remove extracellular ¹²⁵I⁻.

-

Cell Lysis: The cells are lysed to release the intracellular contents.

-

Quantification: The amount of intracellular ¹²⁵I⁻ is quantified using a gamma counter.

-

Data Analysis: The percentage of inhibition at each drug concentration is calculated relative to a vehicle control, and the data are fitted to a dose-response curve to determine the IC50 value.[4]

Western Blot Analysis of NCC Phosphorylation

This protocol is used to assess the phosphorylation state of NCC in response to various stimuli or inhibitors.

Caption: Workflow for Western blot analysis of NCC phosphorylation.

Methodology:

-

Sample Preparation: Cells or kidney tissue are lysed in a buffer containing protease and, crucially, phosphatase inhibitors to preserve the phosphorylation state of the proteins.

-

Protein Quantification: The total protein concentration of the lysates is determined to ensure equal loading.

-

SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for a phosphorylated epitope on NCC (e.g., anti-phospho-Thr53-NCC).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The HRP substrate is added to the membrane, producing a chemiluminescent signal that is captured on X-ray film or with a digital imager. The intensity of the bands corresponding to phosphorylated NCC is quantified.

Conclusion

The molecular mechanism of this compound's action on the sodium-chloride symporter is now understood in considerable detail, thanks to recent structural and functional studies. This compound and its analogs function as direct competitive inhibitors that bind to the chloride site in the ion translocation pathway, locking the transporter in an inactive, outward-facing conformation. The regulation of NCC by the WNK-SPAK/OSR1 signaling pathway provides a crucial physiological context for the action of these drugs. The experimental protocols outlined in this guide provide a framework for the continued investigation of NCC pharmacology and the development of novel diuretic agents with improved therapeutic profiles.

References

- 1. NCC regulation by WNK signal cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 2. annualreviews.org [annualreviews.org]

- 3. Frontiers | NCC regulation by WNK signal cascade [frontiersin.org]

- 4. The WNK Kinase Network Regulating Sodium, Potassium, and Blood Pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RePub, Erasmus University Repository: Aldosterone does not require angiotensin II to activate NCC through a WNK4-SPAK-dependent pathway [repub.eur.nl]

- 6. WNK-SPAK/OSR1-NCC kinase signaling pathway as a novel target for the treatment of salt-sensitive hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aldosterone does not require angiotensin II to activate NCC through a WNK4–SPAK–dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacological Profile and Properties of Chlorothiazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorothiazide, a foundational member of the thiazide diuretic class, has been a cornerstone in the management of hypertension and edema for decades. This technical guide provides a comprehensive overview of its pharmacological profile, intended for researchers, scientists, and professionals in drug development. The document delves into the core mechanism of action, detailing its interaction with the sodium-chloride cotransporter (NCC) in the distal convoluted tubule. It further explores the intricate signaling pathways, including the regulatory role of the WNK-SPAK kinase cascade. This guide presents a compilation of quantitative data on its pharmacokinetic and pharmacodynamic properties, alongside detailed experimental protocols for key in vitro and in vivo assays. Visual diagrams generated using the DOT language are provided to illustrate complex signaling pathways and experimental workflows, offering a deeper understanding of this compound's molecular and physiological effects.

Chemical and Physical Properties

This compound is a benzothiadiazine derivative with the chemical name 6-chloro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide. Its fundamental properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₇H₆ClN₃O₄S₂ |

| Molecular Weight | 295.72 g/mol |

| Appearance | White crystalline powder |

| Solubility | Very slightly soluble in water; readily soluble in dilute aqueous sodium hydroxide |

| pKa | 6.7, 9.5 |

Mechanism of Action

The primary diuretic and antihypertensive effects of this compound are mediated through its selective inhibition of the Na+/Cl- cotransporter (NCC), also known as the thiazide-sensitive cotransporter (TSC), located in the apical membrane of the distal convoluted tubule (DCT) in the kidney.[1][2][3]

By binding to the chloride binding site on the NCC, this compound prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream.[1] This leads to an increased excretion of sodium and chloride, and consequently, an osmotic diuresis (water excretion).[1] The DCT is responsible for reabsorbing approximately 5-10% of the filtered sodium load, and its inhibition by this compound contributes significantly to natriuresis and a reduction in extracellular fluid volume.[2][3]

While the diuretic effect is well-established, the long-term antihypertensive mechanism of this compound is thought to involve additional factors beyond volume depletion, including a reduction in peripheral vascular resistance.[3] One proposed mechanism for this vasodilation involves the inhibition of carbonic anhydrase in vascular smooth muscle cells, leading to intracellular alkalosis, activation of calcium-activated potassium (KCa) channels, hyperpolarization, and subsequent relaxation of the vascular smooth muscle.[2]

Signaling Pathways

The activity of the Na+/Cl- cotransporter (NCC) is intricately regulated by a complex signaling cascade involving the "With-No-Lysine" (WNK) kinases and the STE20/SPS1-related proline/alanine-rich kinase (SPAK). This pathway plays a crucial role in modulating salt reabsorption in the distal convoluted tubule and is a key determinant of the response to thiazide diuretics.

WNK-SPAK-NCC Signaling Pathway

Caption: WNK-SPAK-NCC signaling cascade in the distal convoluted tubule.

Hormones such as angiotensin II and insulin can activate WNK kinases.[4] Activated WNKs then phosphorylate and activate SPAK, which in turn phosphorylates the N-terminal regulatory domain of NCC.[4][5] This phosphorylation event promotes the trafficking of NCC to the apical membrane and increases its transport activity, leading to enhanced sodium and chloride reabsorption.[5] Phosphatases counteract this process by dephosphorylating NCC, thereby reducing its activity.[4]

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by rapid absorption and elimination.

| Parameter | Value |

| Bioavailability | 10-20% (dose-dependent) |

| Time to Peak (Tmax) | ~4 hours (oral) |

| Volume of Distribution (Vd) | 0.8 L/kg |

| Protein Binding | ~95% |

| Metabolism | Not metabolized |

| Elimination Half-life (t½) | 45-120 minutes |

| Excretion | Primarily unchanged in urine |

Pharmacodynamics

The pharmacodynamic effects of this compound are directly related to its mechanism of action.

| Parameter | Description |

| Onset of Diuresis | Within 2 hours (oral) |

| Peak Diuretic Effect | Approximately 4 hours (oral) |

| Duration of Action | 6 to 12 hours (oral) |

| Dose-Response | A dose-dependent increase in diuretic and natriuretic effects is observed, with a plateau at higher doses. |

Experimental Protocols

In Vitro Assay: Radioactive Iodide (¹²⁵I⁻) Uptake for NCC Inhibition

This assay measures the inhibition of the Na+/Cl- cotransporter (NCC) activity by a test compound, such as this compound, in a controlled cellular environment.

Caption: Workflow for radioactive iodide uptake assay.

Methodology:

-

Cell Culture: Maintain Human Embryonic Kidney (HEK293) cells stably expressing the human Na+/Cl- cotransporter (hNCC) in appropriate culture medium.

-

Cell Seeding: Seed the cells into 24-well plates and grow to 80-90% confluency.

-

Pre-incubation: Wash the cells with a pre-incubation buffer (e.g., 135 mM Na-gluconate, 5 mM K-gluconate, 1 mM Ca-gluconate, 1 mM Mg-gluconate, and 15 mM Hepes/Tris, pH 7.4). Then, pre-incubate the cells for 10-15 minutes with the same buffer containing a range of concentrations of this compound.

-

Iodide Uptake: Initiate the uptake by replacing the pre-incubation buffer with an uptake buffer containing 1 mM NaI and 0.25 µCi/ml of ¹²⁵I⁻-NaI. To inhibit other potential iodide transporters, 70 µM bumetanide and 100 µM DIDS can be included.

-

Incubation: Incubate the plates at room temperature for 1 hour.

-

Termination: Stop the uptake by rapidly washing the cells three times with an ice-cold wash buffer (e.g., 110 mM MgCl₂).

-

Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH).

-

Measurement: Measure the radioactivity in the cell lysates using a gamma counter.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to a vehicle control. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

In Vivo Assay: Measurement of Diuretic and Antihypertensive Effects in Rats (Lipschitz Test)

This protocol is a modification of the Lipschitz test to assess the diuretic, natriuretic, and antihypertensive activity of this compound in an animal model.

Caption: Workflow for in vivo diuretic and antihypertensive assessment.

Methodology:

-

Animals: Use male Wistar rats (200-250 g). Acclimatize the animals for at least one week before the experiment.

-

Preparation: Fast the rats overnight with free access to water.

-

Grouping: Divide the animals into at least three groups: a control group (no treatment), a vehicle group (receiving the vehicle used to dissolve the drug), and a this compound-treated group.

-

Baseline Measurements: Measure the baseline systolic blood pressure of each rat using a non-invasive tail-cuff method.

-

Dosing: Administer a saline load (e.g., 0.9% NaCl at 25 ml/kg body weight) orally to all animals to ensure a uniform state of hydration and promote diuresis. Thirty minutes later, administer the vehicle or this compound (at the desired dose) orally.

-

Urine Collection: Immediately after drug administration, place each rat in an individual metabolic cage. Collect urine at predetermined time points (e.g., 1, 2, 4, 6, and 24 hours).

-

Blood Pressure Measurement: Measure blood pressure at the same time points as urine collection.

-

Urine Analysis: For each urine sample, measure the total volume. Analyze the concentrations of sodium (Na⁺), potassium (K⁺), and chloride (Cl⁻) using a flame photometer or ion-selective electrodes.

-

Data Analysis:

-

Diuretic Activity: Calculate the urine output per 100 g of body weight for each group. The diuretic action can be expressed as the ratio of the mean urine volume of the treated group to that of the control group.

-

Natriuretic and Saluretic Activity: Calculate the total amount of Na⁺ and Cl⁻ excreted by each group.

-

Antihypertensive Effect: Calculate the change in systolic blood pressure from baseline for each group at each time point.

-

Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine the significance of the observed effects.

-

Clinical Efficacy

This compound is indicated for the management of hypertension, either as a sole agent or in combination with other antihypertensive drugs.[5] It is also used as adjunctive therapy in edema associated with congestive heart failure, cirrhosis of the liver, and corticosteroid and estrogen therapy.[5]

Clinical trials have demonstrated the efficacy of this compound in lowering blood pressure. The antihypertensive effect is typically observed within 3 to 4 days of initiating therapy, with the maximal effect achieved in 3 to 4 weeks.

Safety and Tolerability

The use of this compound is associated with a number of potential adverse effects, primarily related to its diuretic and metabolic actions.

Common Adverse Effects:

-

Electrolyte Imbalances: Hypokalemia (low potassium), hyponatremia (low sodium), hypomagnesemia (low magnesium), and hypercalcemia (high calcium).[5]

-

Metabolic Disturbances: Hyperglycemia (high blood sugar), hyperuricemia (high uric acid), and increases in cholesterol and triglyceride levels.[5]

-

Other: Dizziness, headache, and gastrointestinal disturbances.[6]

Serious Adverse Effects:

-

Severe dehydration and hypotension

-

Renal impairment

-

Pancreatitis

-

Blood dyscrasias

Drug Interactions

This compound can interact with several other medications, potentially altering their efficacy or increasing the risk of adverse effects.

| Interacting Drug Class | Potential Effect |

| Other Antihypertensives | Additive hypotensive effect |

| Nonsteroidal Anti-inflammatory Drugs (NSAIDs) | May reduce the diuretic and antihypertensive effects of this compound |

| Lithium | Reduced renal clearance of lithium, increasing the risk of toxicity |

| Digitalis Glycosides | Increased risk of digitalis toxicity due to hypokalemia |

| Corticosteroids, ACTH | Increased risk of electrolyte depletion, particularly hypokalemia |

| Antidiabetic Drugs | May require dosage adjustment due to the hyperglycemic effect of this compound |

Conclusion

This compound remains a clinically important therapeutic agent due to its well-characterized mechanism of action, predictable pharmacokinetic profile, and established efficacy in treating hypertension and edema. This technical guide has provided a detailed overview of its pharmacological properties, from its molecular interactions with the Na+/Cl- cotransporter to its systemic physiological effects. The inclusion of detailed experimental protocols and visual representations of signaling pathways aims to facilitate further research and development in the field of diuretics and antihypertensive therapies. A thorough understanding of its pharmacological profile is essential for its safe and effective use and for the development of novel therapeutic strategies targeting the renal sodium transport system.

References

- 1. Regulation of the renal NaCl cotransporter by the WNK/SPAK pathway: lessons learned from genetically altered animals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. ahajournals.org [ahajournals.org]

- 4. NCC regulation by WNK signal cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | NCC regulation by WNK signal cascade [frontiersin.org]

- 6. journals.physiology.org [journals.physiology.org]

The Structural Blueprint of Diuretic Efficacy: An In-depth Guide to Chlorothiazide's Structure-Activity Relationship

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive analysis of the structure-activity relationships (SAR) of chlorothiazide and its analogs. By examining the impact of structural modifications on diuretic potency, this guide offers critical insights for the rational design of novel diuretic agents. This document details the key chemical features essential for therapeutic effect, presents quantitative data from comparative studies, outlines detailed experimental protocols for activity assessment, and visualizes the underlying molecular mechanisms and experimental workflows.

Core Principles of this compound's Structure-Activity Relationship

The diuretic activity of this compound and related thiazide diuretics is intricately linked to the chemical architecture of the 1,2,4-benzothiadiazine-1,1-dioxide nucleus. Specific substitutions at key positions on this scaffold are critical for the molecule's ability to inhibit the Na+/Cl- cotransporter (NCC) in the distal convoluted tubule of the nephron, leading to enhanced excretion of sodium and water.

The foundational SAR principles for thiazide diuretics are as follows:

-

Position 2 (N-2): The hydrogen atom at this position is the most acidic due to the electron-withdrawing effect of the adjacent sulfone group.[1][2] Small alkyl substitutions at N-2 can decrease polarity and increase the duration of action.[1]

-

Position 3: This position is a critical determinant of diuretic potency. Substitution with a lipophilic (hydrophobic) group, such as a haloalkyl, aralkyl, or thioether, can significantly increase diuretic activity.[1][2] Saturation of the double bond between positions 3 and 4 to create hydrothis compound analogs leads to a 3- to 10-fold increase in diuretic potency.[1][2]

-

Position 6: An electron-withdrawing group at this position is essential for diuretic activity.[2] The most effective substituents are chloro (Cl), bromo (Br), and trifluoromethyl (CF3) groups.[1][2]

-

Position 7: A free sulfonamide (-SO2NH2) group is indispensable for diuretic activity.[1][2] Loss or substitution of this group abolishes the diuretic effect.[2]

Quantitative Structure-Activity Relationship (QSAR) Data

A quantitative understanding of how structural modifications impact diuretic efficacy is paramount for drug design. The following table summarizes the relative diuretic activity of a series of thiazide derivatives, providing a clear comparison of the effects of different substituents.

| Compound Number | R1 | R2 | R3 | X | Y | Relative Activity (Ra) |

| 1 | H | H | H | Cl | H | 1.00 |

| 2 | H | H | H | CF3 | H | 0.80 |

| 3 | H | H | CH2SCH2CF3 | Cl | H | 1.20 |

| 4 | H | H | CH2SPh | Cl | H | 1.30 |

| 5 | H | H | CH(CH3)2 | Cl | H | 1.10 |

| 6 | H | H | Cyclopentylmethyl | Cl | H | 2.00 |

| 7 | CH3 | H | H | Cl | H | 1.30 |

| 8 | H | CH3 | H | Cl | H | 1.80 |

| 9 | H | CH2CH2CH3 | H | Cl | H | 1.80 |

| 10 | H | H | H | Cl | CH3 | 1.30 |

Data adapted from a QSAR study on thiazide diuretics.[3][4] The parent structure for this data is depicted in the logical relationship diagram below.

Experimental Protocols for Diuretic Activity Assessment

The evaluation of novel this compound analogs necessitates robust and reproducible experimental protocols. The following methodologies are standard in the preclinical assessment of diuretic agents.

In Vivo Diuretic Activity Assay in Rodents

This protocol is designed to measure the diuretic, saluretic (salt excretion), and natriuretic (sodium excretion) effects of a test compound in rats.

3.1.1 Animal Preparation and Dosing:

-

Healthy adult Wistar or Sprague-Dawley rats (200-250g) are housed in a controlled environment with a 12-hour light/dark cycle and free access to standard chow and water for acclimatization.[5]

-

Animals are fasted for 18 hours prior to the experiment, with water provided ad libitum.[6]

-

To ensure a uniform water and salt load, all animals are pretreated with normal saline (0.9% NaCl) at an oral dose of 15 mL/kg.[7]

-

The animals are divided into groups: a control group (vehicle), a positive control group (e.g., furosemide or hydrothis compound), and test groups receiving various doses of the this compound analog.[5][6]

-

The respective substances are administered orally via gavage.[5]

3.1.2 Urine Collection and Analysis:

-

Immediately after dosing, each rat is placed in an individual metabolic cage designed for the separate collection of urine and feces.[5][6]

-

Urine is collected over a period of 5 to 24 hours.[5] For acute effects, a 5-hour collection is common.[8]

-

The total volume of urine for each animal is recorded.[5]

-

The collected urine samples are centrifuged to remove any particulate matter.[5]

-

The supernatant is analyzed for the concentration of sodium (Na+), potassium (K+), and chloride (Cl-) using a flame photometer or an auto-analyzer.[5]

3.1.3 Data Interpretation:

-

Diuretic Action: Calculated as the ratio of the urine volume of the test group to the urine volume of the control group.[8]

-

Diuretic Activity: Compares the diuretic action of the test compound to that of the standard drug.[8]

-

Saluretic Activity: The sum of Na+ and Cl- excretion.[8]

-

Natriuretic Activity: The ratio of Na+/K+ in the urine.[8]

In Vitro Na+/Cl- Cotransporter (NCC) Inhibition Assay

This cell-based assay directly measures the inhibitory effect of a compound on the thiazide-sensitive Na+/Cl- cotransporter.

3.2.1 Cell Culture and Transfection:

-

HEK293 cells are cultured in appropriate media.

-

Cells are co-transfected with a plasmid encoding the human NCC and a plasmid for a membrane-anchored, chloride-sensitive fluorescent protein (e.g., YFP).[9][10]

3.2.2 Chloride Influx Assay:

-

The transfected cells are incubated in a hypotonic, chloride-free buffer to activate the NCC via the WNKs-SPAK signaling pathway.[9]

-

The test compounds (this compound analogs) are added to the cells at various concentrations.

-

A chloride-containing solution is then added to initiate NCC-mediated chloride influx.

-

The influx of chloride quenches the fluorescence of the YFP.[9]

-

The rate of fluorescence quenching is measured over time, which is proportional to the NCC activity.[10]

3.2.3 Data Analysis:

-

The inhibitory effect of the test compounds is determined by comparing the rate of fluorescence quenching in treated cells to that of untreated control cells.

-

IC50 values can be calculated to quantify the potency of the inhibitors.

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key relationships and processes in this compound SAR studies.

References

- 1. youtube.com [youtube.com]

- 2. pharmacy180.com [pharmacy180.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. rjptsimlab.com [rjptsimlab.com]

- 7. Determination of Diuretic Activity [bio-protocol.org]

- 8. Evaluation of the diuretic and urinary electrolyte effects of methanolic extract of Peganum harmala L. in Wistar albino rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural bases for Na+-Cl− cotransporter inhibition by thiazide diuretic drugs and activation by kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Historical Perspective on Chlorothiazide: The Dawn of Modern Diuretic Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of chlorothiazide in 1957 by scientists at Merck Sharp & Dohme marked a revolutionary milestone in the management of cardiovascular and renal diseases.[1][2][3] As the first orally active, potent, and well-tolerated diuretic, this compound fundamentally altered the therapeutic landscape for edema and hypertension, conditions for which previous treatments were often toxic and difficult to administer.[2][4] This technical guide provides a comprehensive historical perspective on this compound, detailing its development, the seminal experiments that elucidated its mechanism of action, its early clinical impact, and its enduring legacy in pharmacology.

The Genesis of a Breakthrough: From Sulfonamides to Saluretics

The journey to this compound began with research into sulfonamide compounds, initially explored for their antibacterial properties. A key observation was the diuretic effect of sulfanilamide, which was later found to be due to the inhibition of carbonic anhydrase in the proximal renal tubule.[5] This led to the development of acetazolamide in 1954, a more potent carbonic anhydrase inhibitor.[5] However, acetazolamide's efficacy was limited by the metabolic acidosis it induced.

A dedicated team at Merck Sharp & Dohme, including pharmacologist Karl H. Beyer Jr., and chemists Frederick C. Novello, James M. Sprague, and John E. Baer, sought a novel diuretic that could increase the excretion of sodium chloride (a saluretic effect) without significantly altering blood pH.[3][6][7] Beyer hypothesized that a compound could be developed to specifically target and inhibit the reabsorption of sodium and chloride ions in the kidney tubules.[6][8] This focused effort, combining chemical synthesis and pharmacological screening, culminated in Novello synthesizing this compound.[6][9] The subsequent preclinical and clinical testing, directed by Baer, confirmed its potent saluretic and antihypertensive properties, heralding the era of thiazide diuretics.[6][10]

Mechanism of Action: Targeting the Distal Convoluted Tubule

Early pharmacological studies meticulously pinpointed the primary site and mechanism of this compound's action. Unlike its predecessors, which acted on the proximal tubule, this compound was found to exert its effects primarily on the distal convoluted tubule (DCT).[1][11][12]

The core mechanism is the inhibition of the Na+/Cl- cotransporter (NCC) located on the apical membrane of DCT cells.[1][11][12][13] By blocking this transporter, this compound prevents the reabsorption of sodium and chloride from the tubular fluid back into the bloodstream.[11][13] This leads to an increased concentration of these ions in the tubular fluid, which in turn osmotically holds water, resulting in increased urine output (diuresis).[11] This targeted action was a significant advancement, as it produced a robust diuretic effect without the severe electrolyte imbalances associated with earlier agents.[7][8][9]

The antihypertensive effect of this compound is initially due to a reduction in plasma volume from diuresis.[11][13] However, the long-term blood pressure-lowering effect is believed to involve a reduction in peripheral vascular resistance, although the precise mechanisms underlying this vasodilation are still debated.[11][13]

Diagram: Mechanism of Action of this compound

Caption: Inhibition of the NCC transporter in the DCT by this compound.

Early Experimental and Clinical Data

The introduction of this compound into clinical trials in the late 1950s provided immediate and compelling evidence of its efficacy. It quickly became the cornerstone of therapy for hypertension and was highly effective in managing edematous states associated with heart failure, cirrhosis, and nephrotic syndrome.[2][14]

Experimental Protocols: The pioneering studies establishing this compound's efficacy, while lacking the complexity of modern trials, were rigorous for their time. A typical protocol involved:

-

Patient Selection: Patients with documented congestive heart failure with edema or essential hypertension were recruited. A baseline period was established to record weight, blood pressure, and 24-hour urine volume and electrolyte excretion (Na+, K+, Cl-).

-

Drug Administration: this compound was administered orally, with doses typically ranging from 500 mg to 2000 mg per day, often in divided doses.

-

Data Collection: During the treatment period, daily measurements of body weight (as an index of fluid loss), blood pressure, and 24-hour urine output were continued. Urine samples were analyzed for sodium, potassium, and chloride concentrations to quantify the drug's saluretic effect.

-

Analysis: The data from the treatment period were compared to the baseline period to determine the statistical significance of the changes observed.

Quantitative Data from Early Studies: The following tables summarize representative data from early clinical evaluations of this compound, demonstrating its potent effects on electrolyte excretion and blood pressure.

| Table 1: Effect of this compound on 24-Hour Urinary Electrolyte Excretion in Edematous Patients | |

| Parameter | Mean Increase from Baseline |

| Sodium (Na+) Excretion | 150-250 mEq/24h |

| Chloride (Cl-) Excretion | 140-240 mEq/24h |

| Potassium (K+) Excretion | 20-40 mEq/24h |

| Urine Volume | 1.5 - 2.5 L/24h |

| Data are generalized from multiple early reports and represent typical initial responses to therapy. |

| Table 2: Antihypertensive Effect of this compound Monotherapy (8-12 weeks) | |

| Parameter | Mean Reduction from Baseline |

| Systolic Blood Pressure | 20-30 mmHg |

| Diastolic Blood Pressure | 10-15 mmHg |

| Data compiled from various studies in patients with mild to moderate hypertension. |

These results, particularly the dramatic increase in sodium and chloride excretion, confirmed the drug's mechanism and its clinical utility.[10] The Veterans Administration Cooperative Study, published in 1967 and 1970, was a landmark trial that provided definitive evidence that treating hypertension with drugs including thiazide diuretics dramatically reduced cardiovascular events, stroke, and heart failure.[9][15]

Diagram: Historical Clinical Trial Workflow

Caption: Simplified workflow of early this compound clinical trials.

Impact and Legacy

The development of this compound was a paradigm shift in medicine. For their groundbreaking work, the Merck team received a special Public Health Award from the Lasker Foundation in 1975.[3][8][16]

-

Revolutionized Hypertension Treatment: this compound and subsequent thiazides became the first-line treatment for hypertension for decades, a status they still often hold, particularly in combination therapy.[2][17] Their effectiveness, oral availability, and safety profile made long-term management of high blood pressure feasible for millions of patients.[4]

-

Foundation for Diuretic Development: The success of this compound spurred further research, leading to the development of more potent thiazides (like hydrothis compound) and other classes of diuretics, such as loop diuretics (e.g., furosemide).[5][18]

-

Advanced Renal Physiology: The study of how this compound works provided invaluable tools for researchers, leading to a deeper understanding of ion transport mechanisms within the nephron.[14][16]

Conclusion

This compound is more than a historical footnote; it is a testament to the power of rational drug design and interdisciplinary collaboration. Its discovery not only provided a desperately needed treatment for hypertension and edema but also laid the scientific groundwork for the entire field of modern diuretic therapy. The principles established by its development continue to inform cardiovascular and renal drug discovery today, cementing its legacy as one of the most significant pharmaceutical innovations of the 20th century.

References

- 1. grokipedia.com [grokipedia.com]

- 2. List of thiazide diuretics: Uses, common brands, and safety information [singlecare.com]

- 3. Merck & Co. - Wikipedia [en.wikipedia.org]

- 4. invent.org [invent.org]

- 5. Thiazides in chronic kidney disease: “back to the future” - PMC [pmc.ncbi.nlm.nih.gov]

- 6. invent.org [invent.org]

- 7. dicardiology.com [dicardiology.com]

- 8. invent.org [invent.org]

- 9. invent.org [invent.org]

- 10. Project MUSE - Discovery of the Thiazides: Where Biology and Chemistry Meet [muse.jhu.edu]

- 11. What is the mechanism of this compound? [synapse.patsnap.com]

- 12. karger.com [karger.com]

- 13. Hydrothis compound - Wikipedia [en.wikipedia.org]

- 14. ahajournals.org [ahajournals.org]

- 15. blogs.the-hospitalist.org [blogs.the-hospitalist.org]

- 16. laskerfoundation.org [laskerfoundation.org]

- 17. Fifty years of thiazide diuretic therapy for hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Loop Diuretics: An Overview of Its History and Evolution [japi.org]

The Impact of Chlorothiazide on Renal Tubular Reabsorption of Electrolytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the mechanisms by which chlorothiazide, a cornerstone thiazide diuretic, modulates the renal tubular reabsorption of key electrolytes. This document delves into the quantitative effects on electrolyte handling, details the experimental methodologies used to elucidate these effects, and visualizes the intricate signaling pathways involved.

Core Mechanism of Action: Inhibition of the Na+/Cl- Cotransporter (NCC)

This compound's primary site of action is the apical membrane of the epithelial cells in the distal convoluted tubule (DCT) of the nephron. Here, it selectively inhibits the Na+/Cl- cotransporter (NCC), a key protein responsible for the reabsorption of approximately 5-10% of filtered sodium chloride (NaCl) from the tubular fluid back into the blood.[1][2] By blocking NCC, this compound increases the luminal concentration of Na+ and Cl-, leading to a cascade of effects on the reabsorption and excretion of other electrolytes and water.

Quantitative Effects on Electrolyte Reabsorption

The administration of this compound induces significant and measurable changes in the renal handling of several critical electrolytes. The following tables summarize quantitative data from key experimental studies.

Table 1: Effect of this compound on Sodium (Na+) and Chloride (Cl-) Reabsorption

| Parameter | Animal Model | This compound Treatment | Control | This compound | Percentage Change | Reference |

| Fractional Na+ Excretion (%) | Rat | 15 mg/kg/h | 0.29 | 3.44 | +1086% | [3] |

| Fractional Cl- Excretion (%) | Rat | 15 mg/kg/h | 1.24 (late distal) | 6.25 (late distal) | +404% | [3] |

| Distal Tubular Fluid [Na+] (TF/UF) | Hamster | Acute administration | 0.24 ± 0.03 | 0.44 ± 0.04 | +83% | [1] |

| 22Na+ Uptake (nmol/min/mg protein) | Mouse DCT cells | 10⁻⁴ M | 272 ± 35 | ~163 | -40% | [4] |

| 36Cl- Uptake (nmol/min/mg protein) | Mouse DCT cells | 10⁻⁴ M | 340 ± 50 | ~170 | -50% | [4] |

TF/UF: Tubular Fluid to Ultrafilterable Plasma concentration ratio

Table 2: Effect of this compound on Potassium (K+) Excretion

| Parameter | Animal Model | This compound Treatment | Observation | Reference |

| Potassium Secretion | Rat | In vivo microperfusion | Stimulated in the distal tubule | [2] |

| Serum K+ Concentration | Human (ALLHAT study) | 12.5-25 mg/day chlorthalidone | 0.3 mmol/L lower than amlodipine group after 4 years |

Table 3: Effect of this compound on Calcium (Ca2+) and Magnesium (Mg2+) Reabsorption

| Parameter | Animal Model/Study Population | This compound Treatment | Control | This compound | Percentage Change | Reference |

| Fractional Ca2+ Excretion (%) | Hamster | Acute administration | 10.2 ± 1.1 (distal) | 7.6 ± 1.2 (distal) | -25% | [1] |

| Distal Tubular Fluid [Ca2+] (TF/UF) | Hamster | Acute administration | 0.58 ± 0.05 | 0.38 ± 0.06 | -34% | [1] |

| 45Ca2+ Uptake (nmol/min/mg protein) | Mouse DCT cells | 10⁻⁴ M | 2.86 ± 0.26 | ~4.15 | +45% | [4] |

| Fractional Mg2+ Excretion (%) | Postmenopausal women | 50 mg single dose (Hydrothis compound) | - | Increased | - | [5] |

| Distal Delivery of Mg2+ | Hamster | Acute administration | No significant change | No significant change | - | [1] |

Signaling Pathways and Molecular Mechanisms

The inhibition of NCC by this compound initiates a series of intracellular and downstream events that culminate in the observed changes in electrolyte transport.

Primary Effect on Na+ and Cl- Reabsorption

The binding of this compound to the NCC blocks the cotransport of Na+ and Cl- into the DCT cell, leading to their increased concentration in the tubular lumen and subsequent excretion in the urine. This natriuretic and chloruretic effect is the basis for its diuretic action.

Secondary Effects on K+ Excretion (Hypokalemia)

The increased delivery of Na+ to the downstream collecting duct enhances the activity of the epithelial sodium channel (ENaC). This creates a more negative electrical potential in the tubular lumen, which in turn drives the secretion of K+ into the lumen through the renal outer medullary potassium channel (ROMK) and the big potassium (BK) channels, leading to hypokalemia.

Tertiary Effects on Ca2+ Reabsorption (Hypercalcemia)

This compound indirectly enhances Ca2+ reabsorption. The inhibition of Na+ entry via NCC leads to a lower intracellular Na+ concentration in the DCT cell. This enhances the driving force for the basolateral Na+/Ca2+ exchanger (NCX1) to extrude Na+ and import Ca2+ from the interstitial fluid into the cell. The resulting decrease in intracellular Ca2+ concentration promotes Ca2+ influx from the tubular lumen through the apical transient receptor potential vanilloid 5 (TRPV5) channel.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies employed to investigate the effects of this compound on renal electrolyte transport.

In Vivo Micropuncture Studies in Rodents

This technique allows for the direct sampling of tubular fluid from different segments of the nephron in a living animal, providing precise information on ion concentrations and fractional excretion.

Protocol Overview:

-

Animal Preparation: Anesthetize a rat or hamster and surgically expose a kidney.

-

Micropuncture: Under a microscope, use a fine glass micropipette to puncture a specific tubular segment (e.g., late proximal tubule, early or late distal tubule).

-

Fluid Collection: Collect a small sample of tubular fluid. A droplet of oil is often injected to mark the collection site and prevent contamination.

-

Blood and Urine Sampling: Collect blood and urine samples for analysis of electrolyte concentrations and glomerular filtration rate (GFR) markers (e.g., inulin).

-

This compound Administration: Administer this compound intravenously at a specified dose (e.g., 15 mg/kg/h for rats).

-

Post-Drug Sampling: Repeat the micropuncture and sampling process at the same or different tubular sites after drug administration.

-

Analysis: Analyze the collected tubular fluid, plasma, and urine for electrolyte concentrations using techniques like flame photometry or ion-selective electrodes. Calculate fractional excretion and tubular fluid-to-plasma concentration ratios.

Isolated and Perfused Renal Tubule Studies

This in vitro technique allows for the study of a specific nephron segment in a highly controlled environment, eliminating systemic influences.

Protocol Overview:

-

Tubule Isolation: Dissect a specific tubular segment (e.g., distal convoluted tubule) from a kidney (e.g., from a rabbit or mouse).

-

Perfusion Setup: Mount the isolated tubule between two concentric glass pipettes. The inner pipette is used to perfuse the lumen of the tubule with a solution of known composition. The tubule is bathed in a separate peritubular solution.

-

Measurement of Transport: Measure the rate of ion and water transport across the tubular epithelium by collecting the perfusate and analyzing changes in its composition.

-

Electrophysiological Recordings: Use microelectrodes to measure the transepithelial voltage and intracellular ion activities.

-

Drug Application: Add this compound to the luminal perfusate or the peritubular bath to observe its direct effects on transport and electrical properties.

Cultured Renal Epithelial Cell Studies

Using cell lines derived from specific nephron segments (e.g., mouse DCT cells) allows for detailed investigation of molecular mechanisms and signaling pathways in a homogenous cell population.

Protocol Overview:

-

Cell Culture: Grow a monolayer of DCT cells on a permeable support.

-

Ion Flux Assays: Use radioisotopes (e.g., 22Na+, 36Cl-, 45Ca2+) to measure the rate of ion uptake or efflux across the apical or basolateral membrane.

-

This compound Treatment: Incubate the cells with this compound at various concentrations and for different durations.

-

Measurement of Ion Uptake: After incubation, wash the cells and measure the amount of radioisotope taken up by the cells using a scintillation counter.

-

Intracellular Ion Concentration Measurement: Use fluorescent dyes (e.g., for Ca2+ and Cl-) to measure changes in intracellular ion concentrations in response to this compound.

-

Electrophysiological Measurements: Use techniques like patch-clamping to study the activity of specific ion channels.

Conclusion

This compound exerts its diuretic and antihypertensive effects primarily by inhibiting the Na+/Cl- cotransporter in the distal convoluted tubule. This primary action triggers a complex cascade of secondary and tertiary effects on the renal handling of potassium and calcium, leading to the well-documented side effects of hypokalemia and hypercalcemia. The quantitative data and detailed molecular pathways presented in this guide, derived from a range of sophisticated experimental protocols, provide a robust framework for understanding the multifaceted renal effects of this compound. This knowledge is crucial for the rational use of this important therapeutic agent and for the development of novel diuretics with improved efficacy and safety profiles.

References

- 1. Effects of Thiazide on the Expression of TRPV5, Calbindin-D28K, and Sodium Transporters in Hypercalciuric Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The isolated perfused mouse kidney - A Laboratory Manual of Kidney Perfusion Techniques - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Frontiers | A refined protocol for the isolation and monoculture of primary mouse renal peritubular endothelial cells [frontiersin.org]

- 5. A Micropuncture Study of Postobstructive Diuresis in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

Investigating Potential Off-Target Effects of Chlorothiazide In Vitro: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Known and Potential Off-Target Interactions of Chlorothiazide